molecular formula C12H16INO B1615877 N-(2-Iodo-4-methylphenyl)pivalamide CAS No. 205756-33-8

N-(2-Iodo-4-methylphenyl)pivalamide

Cat. No.: B1615877
CAS No.: 205756-33-8
M. Wt: 317.17 g/mol
InChI Key: BGEQNDMAJXNQSN-UHFFFAOYSA-N
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Description

N-(2-Iodo-4-methylphenyl)pivalamide is an aryl pivalamide derivative characterized by a pivaloyl (2,2-dimethylpropanoyl) group attached to an aniline moiety substituted with iodine at the ortho position and a methyl group at the para position. Its molecular formula is C₁₂H₁₆INO, with a molecular weight of 333.17 g/mol (calculated).

Properties

CAS No.

205756-33-8

Molecular Formula

C12H16INO

Molecular Weight

317.17 g/mol

IUPAC Name

N-(2-iodo-4-methylphenyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H16INO/c1-8-5-6-10(9(13)7-8)14-11(15)12(2,3)4/h5-7H,1-4H3,(H,14,15)

InChI Key

BGEQNDMAJXNQSN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)I

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)(C)C)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Insights :

  • The iodine substituent in the target compound enhances steric bulk and polarizability compared to acetyl or bromoacetyl groups.
2.2 Pyridine-Based Pivalamides

Pyridine derivatives introduce a nitrogen heteroatom, altering electronic properties. Examples from catalogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Catalog Data
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide 5-F, 4-CHO, 3-I C₁₂H₁₃FINO₂ 365.15 HB180 series, $500–$6,000
N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide 2-Cl, 4-CHO, 6-I C₁₁H₁₂ClINO₂ 366.58 HB180 series
N-(3-Hydroxy-2-iodopyridin-4-yl)pivalamide 3-OH, 2-I C₁₁H₁₃INO₂ 334.14 MFCD09835225

Key Differences :

  • Pyridine vs. Benzene : The nitrogen atom in pyridine increases polarity and hydrogen-bonding capacity, affecting solubility and interaction with biological targets.
  • Halogen Positioning : Iodine at position 2 (pyridine) vs. position 2 (benzene) creates distinct steric and electronic environments. For example, 2-iodopyridines are more reactive in Suzuki couplings than aryl iodides due to nitrogen’s electron-withdrawing effect .
2.3 N-Benzylpivalamides

These derivatives feature a benzyl group instead of a substituted aryl ring. Representative examples from lithiation studies include:

Compound Name Substituents (Benzyl Ring) Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
N-(2,4-Dimethylbenzyl)pivalamide 2-Me, 4-Me C₁₅H₂₁NO 231.33 95–97
N-(4-Methoxy-2-methylbenzyl)pivalamide 2-Me, 4-OMe C₁₅H₂₁NO₂ 247.33 93–94

Comparison Highlights :

  • Benzyl vs.

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